5-Isocyanatobenzo[c][1,2,5]oxadiazole
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Overview
Description
5-Isocyanatobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. The unique structure of this compound, which includes an isocyanate group attached to the oxadiazole ring, makes it a compound of interest for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanatobenzo[c][1,2,5]oxadiazole typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of suitable solvents and catalysts to facilitate the cyclization and alkylation processes .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Isocyanatobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, reduced derivatives, and oxidized forms of the compound .
Scientific Research Applications
5-Isocyanatobenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Isocyanatobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may induce apoptosis by inhibiting the activity of DNA methyltransferases and upregulating tumor suppressor genes like p53 . The isocyanate group can also react with nucleophiles in biological systems, leading to the formation of covalent adducts that disrupt cellular functions .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns and properties.
1,3,4-Oxadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
1,2,3-Oxadiazole: Less common but still studied for its unique properties.
Uniqueness: 5-Isocyanatobenzo[c][1,2,5]oxadiazole is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring specific chemical modifications and interactions .
Properties
CAS No. |
125118-00-5 |
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Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
5-isocyanato-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H3N3O2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H |
InChI Key |
DCDCBPUCBIRRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C=C1N=C=O |
Origin of Product |
United States |
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